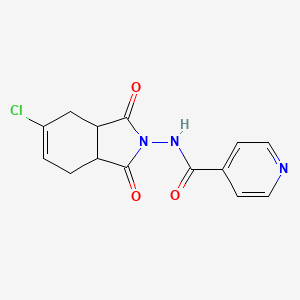![molecular formula C18H22N2O3S B3947390 N-[4-(aminosulfonyl)benzyl]-3-(3,5-dimethylphenyl)propanamide](/img/structure/B3947390.png)
N-[4-(aminosulfonyl)benzyl]-3-(3,5-dimethylphenyl)propanamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-3-(3,5-dimethylphenyl)propanamide, also known as TAS-116, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAS-116 was first synthesized by Taiho Pharmaceutical Co., Ltd. in Japan and has been found to have potential applications in cancer therapy due to its ability to inhibit the activity of heat shock protein 90 (HSP90).
Wirkmechanismus
HSP90 is a molecular chaperone that plays a crucial role in the stabilization and folding of numerous client proteins, including several oncogenic proteins. N-[4-(aminosulfonyl)benzyl]-3-(3,5-dimethylphenyl)propanamide binds to the ATP-binding site of HSP90, inhibiting its activity and leading to the degradation of client proteins. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of HSP90 by this compound has been shown to have several biochemical and physiological effects. This compound induces the degradation of several oncogenic proteins, including HER2, EGFR, and AKT, leading to the inhibition of tumor growth. This compound has also been found to induce the expression of heat shock factor 1 (HSF1), a transcription factor that plays a role in the cellular response to stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(aminosulfonyl)benzyl]-3-(3,5-dimethylphenyl)propanamide for lab experiments is its specificity for HSP90. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of HSP90 in cancer. However, this compound has some limitations, including its poor solubility and stability, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-3-(3,5-dimethylphenyl)propanamide. One potential application is in the treatment of breast cancer, as this compound has been shown to be effective in inhibiting the growth of HER2-positive breast cancer cells. Another direction is the development of this compound analogs with improved solubility and stability. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential use in combination therapy with other cancer drugs.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)benzyl]-3-(3,5-dimethylphenyl)propanamide has been extensively studied in preclinical and clinical trials for its potential use in cancer therapy. The inhibition of HSP90 by this compound has been shown to induce the degradation of several oncogenic proteins, leading to the inhibition of tumor growth. This compound has also been found to enhance the activity of other cancer drugs, such as cisplatin and gemcitabine, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-N-[(4-sulfamoylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-9-14(2)11-16(10-13)5-8-18(21)20-12-15-3-6-17(7-4-15)24(19,22)23/h3-4,6-7,9-11H,5,8,12H2,1-2H3,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONCHVPERXYZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947312.png)
![propyl 4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3947320.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B3947327.png)
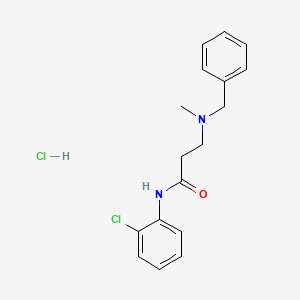
![N-[2-(benzoylamino)benzoyl]-N-cyclohexylphenylalaninamide](/img/structure/B3947342.png)
![4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B3947346.png)
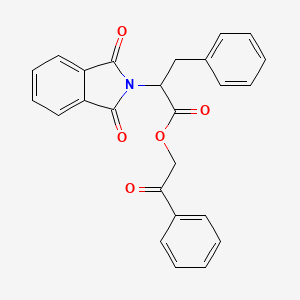
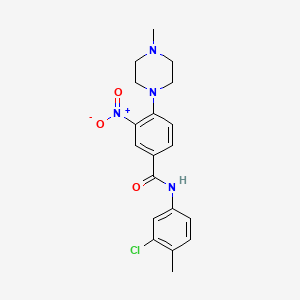
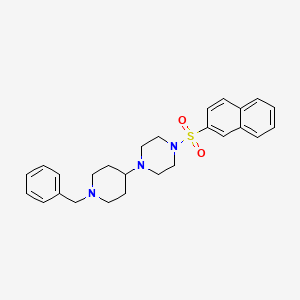
![1-[(4-chlorophenyl)sulfonyl]-4-cyclooctylpiperazine oxalate](/img/structure/B3947376.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947383.png)
![1-(2,3-dichlorophenyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3947387.png)
